Lipophilicity (LogP) Comparison of 2-(2-Methoxyethoxy)benzaldehyde with Key Ortho-Substituted Benzaldehydes
The introduction of the methoxyethoxy chain moderates lipophilicity relative to the ethoxy analogue. 2-(2-Methoxyethoxy)benzaldehyde exhibits an XLogP3 of 1.6 [1], compared with 2-ethoxybenzaldehyde, which reports LogP values ranging from 1.90 to 2.25 across databases . The difference (ΔLogP ≈ -0.3 to -0.65) translates to a predicted ~2- to 4.5-fold lower octanol–water partition coefficient, indicating meaningfully higher aqueous compatibility. This shift is consistent across computational methods: a vendor-reported LogP of 1.48 (Fluorochem) aligns with Chembase (1.48) and Guidechem (1.52) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem); vendor LogP = 1.48–1.52 |
| Comparator Or Baseline | 2-Ethoxybenzaldehyde: LogP = 1.90–2.25 (multiple sources); 2-Methoxybenzaldehyde: XLogP3 = 1.7 |
| Quantified Difference | ΔLogP ≈ -0.3 to -0.65 vs. 2-ethoxybenzaldehyde; -0.1 vs. 2-methoxybenzaldehyde |
| Conditions | Computed logP values from PubChem XLogP3, vendor data sheets, and Chembase (independent databases) |
Why This Matters
For procurement decisions in medicinal chemistry and analytical method development, the lower LogP of 2-(2-methoxyethoxy)benzaldehyde directly impacts reversed-phase HPLC retention times and predicts superior solubility in aqueous-organic mixtures compared to 2-ethoxybenzaldehyde.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11263850, 2-(2-Methoxyethoxy)benzaldehyde (XLogP3 = 1.6). Accessed April 2026. View Source
